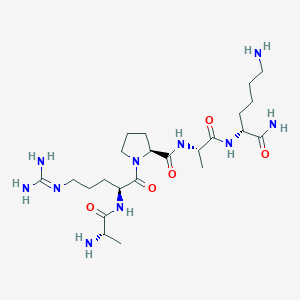

Ala-Arg-Pro-Ala-D-Lys-Amide

Description

Significance of Peptides in Modern Biomedical Research

Peptides, short chains of amino acids linked by peptide bonds, have emerged as crucial molecules in biomedical research due to their wide range of biological activities and high specificity. news-medical.netnih.gov Their ability to modulate various physiological processes makes them invaluable tools for understanding complex biological systems and as potential therapeutic agents. nih.govresearchgate.net

Short bioactive peptides, typically consisting of 2 to 20 amino acid residues, are known to influence a multitude of bodily functions. news-medical.net They can act as hormones, neurotransmitters, and signaling molecules, thereby playing a pivotal role in regulating processes such as inflammation, blood pressure, and immune responses. researchgate.netbiorxiv.org Researchers utilize these peptides to investigate specific biological pathways and mechanisms of action. explorationpub.com By studying the interactions of these peptides with their cellular targets, scientists can gain insights into disease pathogenesis and identify new targets for drug development. researchgate.net

To overcome some of the inherent limitations of natural peptides, such as instability and low bioavailability, scientists have developed various modification strategies. explorationpub.comnih.gov These modifications can include the incorporation of unnatural amino acids, cyclization, and alterations to the peptide backbone. nih.govabyntek.com Modified peptides often exhibit enhanced stability against enzymatic degradation and improved pharmacokinetic properties, making them more effective as research probes. nih.govabyntek.com These synthetic peptides are instrumental in a wide array of research applications, from studying protein-protein interactions to developing novel diagnostic and therapeutic tools. explorationpub.comcreative-peptides.com

Contextualization of Ala-Arg-Pro-Ala-D-Lys-Amide within Peptidic Science

The synthetic peptide this compound is a prime example of a modified peptide designed for specific research purposes. Its structure is based on a naturally occurring bioactive peptide but incorporates key modifications to enhance its properties.

Fibrinogen, a key protein in blood coagulation, can be broken down by the enzyme plasmin into smaller fragments, including a variety of bioactive peptides. nih.govwikipedia.org One such peptide, known as Peptide 6A, has the sequence Ala-Arg-Pro-Ala-Lys. nih.gov Research has shown that Peptide 6A is a potent vasodilator, capable of increasing coronary and femoral blood flow. nih.govnih.gov It is believed to exert its effects in part by stimulating the release of prostacyclin and endothelium-derived relaxing factor. nih.govnih.gov Additionally, some fibrinogen-derived peptides have been found to possess immunomodulatory properties, suppressing lymphocyte proliferation. ujms.netnih.gov

The native form of Peptide 6A is susceptible to degradation by enzymes in the body. To enhance its stability and prolong its biological activity, two key modifications were introduced to create this compound: the substitution of L-Lysine with its D-enantiomer (D-Lysine) and the amidation of the C-terminus.

D-Amino Acid Substitution: The inclusion of a D-amino acid, such as D-Lysine, makes the peptide more resistant to degradation by proteases, which typically recognize and cleave peptide bonds involving L-amino acids. lifetein.combiopharmaspec.com This increased stability can lead to a longer half-life and more sustained biological effects. nih.govnih.gov Studies have shown that replacing L-Lysine with D-Lysine in Peptide 6A enhances its coronary blood flow-promoting properties. nih.gov

Amidation: The conversion of the C-terminal carboxyl group to an amide group is another common strategy to increase peptide stability. jpt.comprotpi.ch Amidation removes the negative charge at the C-terminus, which can make the peptide less susceptible to enzymatic degradation and can also influence its binding affinity to receptors. jpt.comnih.gov This modification often leads to a more potent and longer-lasting biological effect. acs.orghilarispublisher.com

Scope and Objectives of Academic Inquiry for this compound

The primary focus of academic inquiry into this compound is to investigate its potential as a research tool to explore physiological and pathological processes. Key research objectives include:

Elucidating its Mechanism of Action: Understanding how this modified peptide interacts with its cellular and molecular targets to produce its biological effects.

Structure-Activity Relationship Studies: Investigating how the specific sequence and modifications of the peptide contribute to its activity.

Exploring its Pharmacological Profile: Characterizing its effects on various biological systems, such as the cardiovascular and immune systems.

Investigating Potential Therapeutic Applications: Assessing its potential as a lead compound for the development of new drugs for conditions such as cardiovascular diseases.

Detailed Research Findings

The following table summarizes the key properties and research findings related to this compound and its parent peptide, Peptide 6A.

| Property | Ala-Arg-Pro-Ala-Lys (Peptide 6A) | This compound |

| Sequence | Ala-Arg-Pro-Ala-Lys | This compound |

| Modifications | None | D-Lysine substitution, C-terminal amidation |

| Primary Biological Activity | Vasodilation, increases coronary and femoral blood flow. nih.govnih.gov | Enhanced and longer-lasting increase in coronary blood flow compared to Peptide 6A. nih.gov |

| Mechanism of Action | Stimulates release of prostacyclin and endothelium-derived relaxing factor. nih.govnih.gov | Believed to have a similar mechanism to Peptide 6A but with increased resistance to degradation by angiotensin-converting enzyme. nih.gov |

| Stability | Susceptible to enzymatic degradation. | Increased stability due to D-amino acid and amidation. lifetein.comnih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C23H44N10O5 |

|---|---|

Molecular Weight |

540.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2R)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C23H44N10O5/c1-13(25)19(35)32-16(8-5-11-29-23(27)28)22(38)33-12-6-9-17(33)21(37)30-14(2)20(36)31-15(18(26)34)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H2,26,34)(H,30,37)(H,31,36)(H,32,35)(H4,27,28,29)/t13-,14-,15+,16-,17-/m0/s1 |

InChI Key |

DQZXKKJZHJDMJN-KSWRQPAISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@H](CCCCN)C(=O)N)N |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization for Ala Arg Pro Ala D Lys Amide

Solid-Phase Peptide Synthesis (SPPS) Strategies for Ala-Arg-Pro-Ala-D-Lys-Amide

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides like this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.

Fmoc/tBu Chemistry and Coupling Reagents

The synthesis of this compound is effectively achieved using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy. In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu).

The synthesis commences with a solid support, typically a Rink Amide resin, which upon cleavage yields the C-terminal amide. The first amino acid, Fmoc-D-Lys(Boc)-OH, is coupled to the resin. The synthesis cycle then involves two key steps:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically a 20-50% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.

This cycle is repeated for each amino acid in the sequence: Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, and finally Fmoc-Ala-OH. The side chain of Arginine is protected with the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, and the side chain of D-Lysine is protected with the Boc (tert-butyloxycarbonyl) group.

| Coupling Reagent Class | Examples | Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC | HOBt, OxymaPure | Cost-effective, but can lead to side reactions if used alone. |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency with reduced racemization. | |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Fast reaction kinetics and high efficiency. |

Incorporation of D-Lysine Residue during Synthesis

The presence of a D-amino acid, in this case, D-Lysine, at the C-terminus enhances the peptide's stability against enzymatic degradation by proteases, which typically recognize L-amino acids. The incorporation of Fmoc-D-Lys(Boc)-OH is a straightforward step in the SPPS protocol. The synthesis begins with the coupling of this D-amino acid derivative to the Rink Amide resin. The subsequent steps of deprotection and coupling of the following L-amino acids proceed as standard in SPPS. The use of the D-isomer does not necessitate significant alterations to the standard synthesis cycle, as the chemical reactivity of the functional groups is identical to that of the L-isomer.

C-Terminal Amidation Procedures

The "-Amide" in the chemical name "this compound" signifies that the C-terminal carboxylic acid group is replaced by a primary amide. In SPPS, this is most conveniently achieved by using a specialized resin that has a linker designed to be cleaved in a way that generates the C-terminal amide. The Rink Amide resin is a common choice for this purpose. The first amino acid is attached to the Rink Amide linker, and after the full peptide sequence is assembled, the cleavage from the resin directly yields the peptide amide. This method is highly efficient and avoids the need for a separate amidation step after the peptide has been cleaved from the support.

Cleavage from Resin and Deprotection Strategies

Once the synthesis of the peptide chain is complete, the peptide must be cleaved from the solid support, and all the side-chain protecting groups must be removed. This is typically accomplished in a single step by treating the peptide-resin with a strong acid. For the Fmoc/tBu strategy, a common cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA).

However, during the acidic cleavage, reactive cationic species are generated from the protecting groups (e.g., t-butyl cations from Boc and tBu groups, Pbf cations from the arginine side chain). These reactive species can cause unwanted side reactions, such as the alkylation of sensitive amino acid residues. To prevent these side reactions, "scavengers" are added to the cleavage cocktail. The choice of scavengers depends on the amino acid composition of the peptide. For this compound, which contains Arginine, a standard cleavage cocktail would be used.

A widely used cleavage cocktail is Reagent K, which is a mixture of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). A simpler and less odorous alternative that is often sufficient for peptides without highly sensitive residues is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS).

| Cleavage Cocktail Component | Purpose |

|---|---|

| Trifluoroacetic Acid (TFA) | Strong acid for cleavage and deprotection. |

| Water (H₂O) | Scavenger for carbocations. |

| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly trityl groups. |

| Phenol | Scavenger to prevent reattachment of protecting groups. |

| Thioanisole | Scavenger to protect against side reactions on Arg. |

| 1,2-Ethanedithiol (EDT) | Scavenger, particularly for protecting Cys residues. |

After cleavage, the crude peptide is precipitated from the cleavage mixture using a cold organic solvent, such as diethyl ether, and then collected by centrifugation or filtration.

Solution-Phase and Convergent Synthesis Approaches for Analogue Generation

While SPPS is highly efficient for the synthesis of peptides of moderate length, solution-phase synthesis and convergent strategies can be advantageous for the large-scale production of peptides or for the synthesis of complex analogues.

In a solution-phase synthesis , the peptide is synthesized in a homogenous reaction mixture, and the product is purified after each step. This method allows for easier monitoring of the reaction progress and purification of intermediates, which can be beneficial for optimizing reaction conditions.

A convergent synthesis approach involves the synthesis of several smaller peptide fragments, which are then coupled together to form the final, larger peptide. luxembourg-bio.com For this compound, a convergent strategy could involve the synthesis of two dipeptide fragments, for example, Ala-Arg and Pro-Ala-D-Lys-Amide, which are then coupled together. This approach can be more efficient and lead to a purer final product, especially for longer and more complex peptides.

Advanced Analytical Techniques for Purity and Identity Confirmation

After synthesis and purification, it is essential to confirm the identity and purity of the this compound. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthetic peptide. Reversed-phase HPLC (RP-HPLC) is the most common method used for peptide analysis. The crude peptide is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their hydrophobicity as they pass through a column packed with a nonpolar stationary phase. A gradient of an organic solvent, such as acetonitrile, in water is typically used to elute the peptides. The purity of the peptide is determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptide ions, from which the molecular weight can be determined. For this compound, the expected monoisotopic mass would be calculated and compared to the experimentally observed mass to confirm its identity. Tandem mass spectrometry (MS/MS) can be used to further confirm the amino acid sequence by fragmenting the peptide and analyzing the masses of the resulting fragment ions.

| Analytical Technique | Purpose | Information Obtained |

|---|---|---|

| RP-HPLC | Purity Assessment | Percentage purity, retention time |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight |

| Tandem MS (MS/MS) | Sequence Verification | Fragmentation pattern corresponding to the amino acid sequence |

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of synthetic peptides. scispace.com For peptides like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method. scispace.com

The principle of RP-HPLC relies on the hydrophobic interactions between the peptide molecules and the stationary phase, which is typically a silica (B1680970) support chemically modified with alkyl chains (e.g., C8 or C18). The peptide mixture is loaded onto the column and eluted with a mobile phase consisting of an aqueous component and an organic modifier, usually acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to both phases to improve peak shape and resolution by neutralizing the charges on the peptide and residual silanol (B1196071) groups on the stationary phase.

Purification is achieved using a gradient elution, where the concentration of the organic modifier is gradually increased over time. This causes peptides to elute based on their relative hydrophobicity, with more hydrophobic peptides being retained longer on the column. Fractions are collected as they elute, and those containing the peptide of interest at high purity are pooled together.

Purity assessment is also performed by analytical RP-HPLC. A small sample of the purified peptide is injected onto the column, and the resulting chromatogram is analyzed. The purity of the peptide is determined by integrating the area of the main peak corresponding to the target peptide and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak with minimal or no secondary peaks.

Interactive Data Table: Typical HPLC Conditions for Purification and Analysis

| Parameter | Condition for Purification | Condition for Analysis |

| Column | Preparative C18 (e.g., 10 µm, 250 x 21.2 mm) | Analytical C18 (e.g., 5 µm, 250 x 4.6 mm) |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 40 minutes | 10-50% B over 30 minutes |

| Flow Rate | 15-20 mL/min | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm | UV at 214 nm |

| Temperature | Ambient | 25 °C |

Interactive Data Table: Illustrative Purity Assessment Data

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 15.8 | 98.5 | This compound |

| 2 | 17.2 | 1.5 | Impurity |

Mass Spectrometry (e.g., MALDI-MS) for Molecular Mass Verification

Mass spectrometry is a powerful analytical technique used to confirm the identity of a synthetic peptide by accurately determining its molecular mass. rockefeller.edu Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly well-suited for the analysis of peptides and proteins. rockefeller.edu

In MALDI-MS, the peptide sample is co-crystallized with a large excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a metal target plate. The target is then irradiated with a pulsed laser beam. The matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the embedded peptide molecules. This "soft" ionization technique typically produces singly protonated molecular ions [M+H]⁺, which minimizes fragmentation and simplifies the resulting mass spectrum.

The generated ions are accelerated into a time-of-flight (TOF) mass analyzer. In the TOF tube, ions travel a fixed distance to a detector. The time it takes for an ion to reach the detector is directly proportional to the square root of its mass-to-charge ratio (m/z). By measuring the time of flight, the m/z of the peptide can be determined with high accuracy.

The experimentally observed m/z value is then compared to the calculated theoretical molecular mass of the target peptide. A close correlation between the observed and theoretical mass provides strong evidence for the correct synthesis of this compound.

Interactive Data Table: Molecular Mass Verification of this compound

| Parameter | Value |

| Peptide Sequence | This compound |

| Chemical Formula | C₂₃H₄₅N₉O₅ |

| Theoretical Monoisotopic Mass | 543.36 g/mol |

| Theoretical Average Mass | 543.68 g/mol |

| Observed [M+H]⁺ (Hypothetical) | 544.37 m/z |

| Mass Spectrometer | MALDI-TOF |

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |

Conformational Analysis and Structural Determinants of Ala Arg Pro Ala D Lys Amide

Secondary Structure Propensities (e.g., Alpha-Helical, Beta-Turn, Random Coil)

While short peptides often exist as an ensemble of conformations in solution, certain sequences have a higher propensity to adopt specific secondary structures.

Role of Proline in Turn Structures

The Proline residue at the third position is arguably the most significant structural determinant in this peptide. Due to its unique cyclic side chain that connects back to the peptide backbone, Proline's phi (φ) dihedral angle is restricted to approximately -60°. This rigidity makes it a potent "helix breaker" but a strong promoter of turn structures, particularly β-turns. youtube.com A β-turn is a region of the peptide involving four amino acid residues where the polypeptide chain reverses its direction. Proline is frequently found at the second position (i+1) of a β-turn, a role it could readily adopt within the Arg-Pro-Ala-D-Lys segment. The presence of Proline strongly suggests that a turn or bend is a dominant feature of the peptide's conformation, likely preventing the formation of an extended or helical structure across this region.

Impact of Ala and Arg Residues on Helicity

Alanine (B10760859) is known to have a high intrinsic propensity for forming α-helical structures. nih.gov However, the presence of the adjacent Proline residue would likely disrupt any helical propagation. The Arginine residue, with its long, positively charged side chain, can have varied effects on helicity. While it is considered a helix-indifferent or slightly helix-favoring residue in some contexts, its bulky side chain can also sterically hinder the tight packing required for a stable helix, especially in a short peptide. nih.govnih.gov Molecular dynamics simulations of Arg-containing alanine-based peptides have shown that these residues can participate in side-chain-to-backbone hydrogen bonds that influence folding. nih.gov

Stereochemical Influence of D-Lysine on Overall Conformation

Effects on Backbone Flexibility and Side Chain Orientations

D-amino acids adopt conformations in the right-handed region of the Ramachandran plot, which is energetically unfavorable for L-amino acids. The presence of D-Lysine will locally alter the direction of the peptide backbone and the orientation of its side chain relative to what would be expected with an L-Lysine. This can lead to increased backbone flexibility in some regions while restricting it in others. The side chain of D-Lysine will project from the peptide backbone in a different direction, which could have profound implications for its interaction with molecular targets.

Stabilization of Specific Structural Elements (e.g., β-turns, αL conformation)

D-amino acids are known to be potent stabilizers of specific types of β-turns, particularly type I' and type II' turns. nih.gov For instance, a D-amino acid at the third position (i+2) of a turn is a hallmark of a type II' β-turn. In the sequence Pro-Ala-D-Lys, the D-Lysine is at the i+2 position relative to Proline. This arrangement, with a Proline at i+1 and a D-amino acid at i+2, is a strong promoter of a type II' β-turn. This further supports the prediction that a turn structure is a key conformational feature of Ala-Arg-Pro-Ala-D-Lys-Amide. The D-Lysine residue itself will adopt a left-handed alpha-helical (αL) conformation, a region of the Ramachandran plot that is more accessible to D-amino acids.

Contribution of C-Terminal Amidation to Conformational Stability

The modification of the C-terminus of a peptide by amidation, as is the case with this compound, is a critical post-translational or synthetic modification that significantly influences its structural stability and biological activity. The replacement of the C-terminal carboxyl group with an amide moiety imparts several key advantages.

Furthermore, the C-terminal amide group can participate in intramolecular hydrogen bonding. This additional hydrogen bond can help to stabilize specific secondary structures, such as α-helices or β-turns, by capping the structure and preventing fraying at the C-terminus. cam.ac.uk The stabilization of a defined conformation is often a prerequisite for potent biological activity. While the precise energetic contribution of C-terminal amidation to the conformational stability of this compound would require specific experimental determination, it is a well-established principle that this modification generally leads to a more stable and proteolytically resistant peptide. nih.govcam.ac.uk

Spectroscopic and Computational Approaches to Structural Elucidation

A combination of high-resolution spectroscopic techniques and powerful computational methods is necessary to obtain a detailed picture of the three-dimensional structure and dynamic behavior of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution, providing insights into their native conformational ensemble. A typical NMR analysis of this compound would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

The initial step would be the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to their specific atoms within the peptide sequence. This is achieved using a combination of 2D NMR experiments such as:

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system of an amino acid residue. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (¹³C or ¹⁵N).

Once the resonances are assigned, detailed structural information can be extracted. For instance, the magnitude of the ³J(HN,Hα) coupling constant, obtained from high-resolution 1D ¹H or 2D COSY spectra, can provide information about the backbone dihedral angle φ. Temperature coefficients of the amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are indicative of stable secondary structures.

The table below presents the expected ¹H and ¹³C chemical shifts for the amino acid residues of this compound in a random coil conformation. Deviations from these values in the experimental NMR spectrum would indicate the presence of stable secondary structures.

| Amino Acid | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ala-1 | Hα | 4.35 | Cα |

| Hβ | 1.39 | Cβ | |

| Arg-2 | Hα | 4.38 | Cα |

| Hβ | 1.91 | Cβ | |

| Hγ | 1.71 | Cγ | |

| Hδ | 3.23 | Cδ | |

| Pro-3 | Hα | 4.44 | Cα |

| Hβ | 2.03 | Cβ | |

| Hγ | 2.03 | Cγ | |

| Hδ | 3.70 | Cδ | |

| Ala-4 | Hα | 4.35 | Cα |

| Hβ | 1.39 | Cβ | |

| D-Lys-5 | Hα | 4.36 | Cα |

| Hβ | 1.89 | Cβ | |

| Hγ | 1.48 | Cγ | |

| Hδ | 1.70 | Cδ | |

| Hε | 3.02 | Cε |

Note: These are typical random coil chemical shift values and may vary depending on the solvent, pH, and temperature. bmrb.io

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the rapid determination of the secondary structure content of peptides and proteins. The analysis focuses on the amide bands of the peptide backbone, which are sensitive to the conformational environment. The most informative band is the Amide I band, which arises primarily from the C=O stretching vibrations of the peptide bond and appears in the 1600-1700 cm⁻¹ region. leibniz-fli.de

The broad Amide I band is a composite of overlapping component bands, each corresponding to a different type of secondary structure. To quantify the contributions of these structures, mathematical procedures such as Fourier self-deconvolution and second-derivative analysis are applied to resolve the individual bands. researchgate.netthermofisher.com The area under each component band is then proportional to the percentage of that secondary structure in the peptide.

For this compound, an FTIR analysis would reveal the propensity of the peptide to adopt α-helical, β-sheet, β-turn, or random coil conformations in different environments (e.g., in solution or when bound to a membrane). The following table summarizes the general assignments of the Amide I band components to different secondary structures.

| Wavenumber (cm⁻¹) | Secondary Structure |

| 1650-1658 | α-Helix |

| 1620-1640 | β-Sheet |

| 1660-1695 | β-Turn |

| 1640-1650 | Random Coil |

Note: The exact positions of the bands can be influenced by the solvent and the specific amino acid sequence. oup.com

Molecular Dynamics (MD) simulations provide a computational lens to view the dynamic nature of peptides at an atomic level. americanpeptidesociety.org By solving Newton's equations of motion for the peptide in a simulated environment (typically explicit water), MD simulations can track the conformational changes of this compound over time, from picoseconds to microseconds. wustl.edu

A typical MD simulation of this pentapeptide would involve the following steps:

System Setup: The peptide structure, often starting from an extended conformation, is placed in a simulation box filled with water molecules and counter-ions to neutralize the system.

Energy Minimization: The initial system is energy-minimized to remove any steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to ambient conditions.

Production Run: The simulation is run for a significant length of time (nanoseconds to microseconds) to sample the conformational space of the peptide. nih.gov

Analysis of the MD trajectory can provide a wealth of information about the conformational dynamics of this compound, including:

Conformational Ensembles: Identification of the most populated and energetically favorable conformations.

Secondary Structure Propensity: The tendency of each residue to participate in specific secondary structures over time.

Hydrogen Bonding Networks: The formation and breaking of intramolecular and peptide-water hydrogen bonds.

Ramachandran Plots: To visualize the allowed and disallowed backbone dihedral angles (φ and ψ) for each residue.

By integrating the experimental data from NMR and FTIR with the dynamic insights from MD simulations, a comprehensive and detailed model of the structure-function relationship of this compound can be developed.

Structure Activity Relationship Sar Studies of Ala Arg Pro Ala D Lys Amide and Analogues

Systematic Amino Acid Substitutions (e.g., Alanine (B10760859) Scanning)

Systematic amino acid substitution is a powerful technique to probe the role of individual amino acid side chains in a peptide's function. Alanine scanning is a widely used method within this approach, where each amino acid residue in the sequence is systematically replaced with alanine. wikipedia.org Alanine is chosen because it removes the specific side chain beyond the β-carbon, thus eliminating unique functional groups (like the guanidinium (B1211019) group of arginine or the primary amine of lysine) while maintaining the peptide backbone's general conformation. uci.edu This allows researchers to assess the importance of the original residue's side chain for the peptide's biological activity. nih.gov

In the sequence Ala-Arg-Pro-Ala-D-Lys-Amide, each residue is a candidate for playing a critical role. Alanine scanning mutagenesis would reveal the functional contribution of each side chain. nih.gov

Arginine (Arg): The positively charged guanidinium group of arginine is frequently involved in electrostatic interactions with negatively charged pockets in receptors or enzymes. nih.govkhanacademy.org Replacing Arg with the neutral Ala would likely lead to a significant loss of activity if such an interaction is crucial, identifying it as a critical residue.

Proline (Pro): Proline's cyclic structure imposes a rigid kink in the peptide backbone, which is often essential for establishing and maintaining the correct three-dimensional conformation required for biological recognition. An Ala substitution would introduce conformational flexibility, which could disrupt this structure and abolish activity.

D-Lysine (D-Lys): The D-isomer of lysine (B10760008) provides a positive charge and a specific stereochemical orientation. An alanine substitution would remove the positive charge and the specific side chain length, likely impacting activity. The importance of the charge can be inferred from the magnitude of the activity loss.

Table 1: Hypothetical Alanine Scanning Results for this compound This table illustrates the expected outcomes from an alanine scanning study based on the known functional roles of the amino acid side chains. The "Relative Activity" is a normalized value where 100% represents the activity of the parent peptide.

| Original Peptide Sequence | Analogue Sequence (Ala Substitution) | Substituted Residue | Expected Impact on Function | Hypothetical Relative Activity (%) |

|---|---|---|---|---|

| This compound | Ala-Arg-Pro-Ala-D-Lys-Amide | - (Parent Peptide) | Baseline activity | 100% |

| This compound | Ala-Arg-Pro-Ala-D-Lys-Amide | Ala¹ | Minimal impact; potential role in spacing or flexibility. | ~90-100% |

| This compound | Ala-Ala-Pro-Ala-D-Lys-Amide | Arg² | Significant loss of activity due to removal of positive charge and hydrogen bonding capacity. | <10% |

| This compound | Ala-Arg-Ala-Ala-D-Lys-Amide | Pro³ | Major loss of activity due to altered backbone conformation. | <5% |

| This compound | Ala-Arg-Pro-Ala-D-Lys-Amide | Ala⁴ | Minimal impact; potential role in spacing. | ~90-100% |

| This compound | Ala-Arg-Pro-Ala-Ala-Amide | D-Lys⁵ | Significant loss of activity due to removal of positive charge. | <15% |

The specific position of each amino acid is as important as its identity.

Arginine at Position 2: Placed near the N-terminus, the long, positively charged side chain of arginine is well-positioned to act as a primary recognition motif for a biological target. nih.gov Studies on other peptides have shown that basic residues like arginine and lysine are critical for electrostatic interactions that guide the peptide to its binding site. nih.govnih.gov

Alanine at Positions 1 and 4: The alanine residues likely contribute to the structural framework. While alanine itself has a high helix propensity, in a short peptide containing proline, it is more likely to function as a small, non-interactive spacer that provides the correct distance and orientation between the critical arginine and D-lysine residues. nih.gov

D-Amino Acid Scanning and Stereochemical Inversions

The presence of a D-amino acid is a significant structural modification. D-amino acids, while rare in nature, can be incorporated into synthetic peptides to enhance certain properties. biopharmaspec.comnih.gov D-amino acid scanning involves replacing L-amino acids with their D-counterparts to probe the stereochemical requirements at each position.

The inclusion of D-Lysine at the C-terminus of this compound is a deliberate choice that profoundly impacts its biological profile. The primary effects are:

Enhanced Proteolytic Stability: Peptidases, the enzymes that degrade peptides, are highly specific for L-amino acids. The presence of a D-amino acid at the cleavage site can render the peptide resistant to enzymatic degradation. biopharmaspec.commdpi.com For instance, a closely related peptide, Ala-Arg-Pro-Ala-Lys (Peptide 6A), is susceptible to degradation by angiotensin-converting enzyme, whereas its analogue containing D-Lys-Amide shows increased resistance. nih.gov This increased stability leads to a longer biological half-life and a more prolonged effect.

Conformational Effects: Introducing a D-amino acid can disrupt regular secondary structures like α-helices or β-sheets. nih.gov In a short, proline-containing peptide, this effect might be less about disrupting a defined structure and more about altering the local backbone torsion angles, which could lead to a more favorable binding conformation.

A direct comparison between the L-Lys and D-Lys versions of the parent peptide highlights the functional advantages conferred by the stereochemical inversion. Research on the analogue of "Peptide 6A" (Ala-Arg-Pro-Ala-L-Lys) showed that replacing L-Lys with D-Lys-Amide resulted in a peptide with a greater and longer-lasting ability to increase coronary blood flow. nih.gov This suggests that the D-Lys analogue not only has improved stability but may also possess enhanced intrinsic activity. nih.gov

Table 2: Comparative Properties of L-Lys vs. D-Lys Analogues This table summarizes the known differences between a peptide containing L-Lysine and its analogue containing D-Lysine-Amide, based on published findings for a closely related sequence. nih.gov

| Property | Ala-Arg-Pro-Ala-L-Lys | This compound | Rationale for Difference |

|---|---|---|---|

| Stereochemistry at Position 5 | L-configuration (natural) | D-configuration (unnatural) | Direct stereochemical inversion of the alpha-carbon. youtube.comyoutube.com |

| Susceptibility to Proteases | Higher (susceptible to degradation) | Lower (increased resistance) | Proteolytic enzymes are stereospecific for L-amino acid peptide bonds. mdpi.com |

| Biological Half-Life | Shorter | Longer | Reduced rate of enzymatic degradation leads to prolonged presence in biological systems. nih.gov |

| Biological Effect (e.g., Blood Flow) | Potent but transient | More potent and longer-lasting | A combination of increased stability and potentially improved receptor interaction. nih.gov |

Influence of C-Terminal Amidation on SAR Profiles

The C-terminal modification is a critical aspect of a peptide's structure that significantly influences its activity. Most natural peptides have a free carboxylate group (-COOH) at their C-terminus, which is negatively charged at physiological pH. In this compound, this group is replaced with an amide group (-CONH₂).

This amidation has several important consequences:

Neutralization of Charge: The removal of the C-terminal negative charge prevents potentially unfavorable electrostatic repulsion with a negatively charged binding site on a target receptor. This can lead to a significant increase in binding affinity and biological potency. digitellinc.com

Increased Stability: The C-terminal amide bond makes the peptide resistant to degradation by carboxypeptidases, enzymes that specifically cleave the C-terminal amino acid from peptides with a free carboxylate. researchgate.net

Structural Stabilization: Amidation can help stabilize helical structures by forming an additional hydrogen bond with the backbone N-H of a preceding residue, although this is less relevant in a proline-containing peptide. researchgate.net

In general, converting a peptide from its free acid form to the C-terminal amide version reduces its acidity and can significantly enhance its biological efficacy. researchgate.net Therefore, the amide group on this compound is considered an essential component for its observed activity profile.

Side Chain Modifications and Their Effects on Functionality

The biological activity of the peptide this compound is intrinsically linked to the physicochemical properties of its constituent amino acid side chains. The positively charged side chains of arginine (Arg) and D-lysine (D-Lys) are particularly crucial, as they often govern interactions with biological targets such as cell membranes or receptor binding pockets through electrostatic forces and hydrogen bonding. khanacademy.org Structure-activity relationship (SAR) studies involving the systematic modification of these side chains are therefore essential for elucidating their specific roles and for optimizing the peptide's functionality. Research in this area typically focuses on altering side chain length, charge, and steric bulk to modulate properties like binding affinity, stability, and membrane interaction. nih.govresearchgate.net

The guanidinium group of the arginine residue and the primary amine of the D-lysine residue are the primary sites for such modifications. The guanidinium group of arginine is a strong hydrogen bond donor and can form multiple, stable interactions, a characteristic that is often more effective in mediating peptide-membrane interactions than the primary amine of lysine. frontiersin.orgnih.gov The D-configuration of the lysine residue, a non-natural stereoisomer, significantly enhances the peptide's resistance to proteolytic degradation by endogenous enzymes, which primarily recognize L-amino acids. nih.govnih.gov

Modifications to these side chains can lead to analogues with altered activity profiles. For instance, shortening or lengthening the alkyl chains of Arg and Lys can affect the precise positioning of the positive charge, thereby influencing the geometry of electrostatic interactions. nih.govnih.gov

Arginine Side Chain Modifications

The arginine side chain, with its terminal guanidinium group, is a key determinant of the parent peptide's interaction with negatively charged biological structures, such as the phosphate-rich surfaces of bacterial membranes. frontiersin.org Modifications to this side chain can profoundly impact the peptide's biological activity.

One area of investigation involves altering the length of the polymethylene chain that connects the guanidinium group to the peptide backbone. While studies on some antimicrobial peptides (AMPs) have shown that changes in the number of carbons in the arginine side chain did not substantially affect inner membrane permeabilization, these modifications can be critical for proteolytic stability. nih.gov Another significant modification is the conversion of the arginine residue to citrulline through deimination, which replaces the positively charged guanidinium moiety with a neutral urea (B33335) group. nih.gov This change drastically alters the electrostatic profile of the peptide, typically reducing its ability to bind to negatively charged surfaces but providing a valuable tool for studying the specific contribution of the positive charge to the peptide's function. nih.gov

The table below summarizes key findings from research on arginine side chain modifications in analogous peptide systems.

| Modification Type | Analogue Residue | Description of Change | Observed/Predicted Effects on Functionality |

|---|---|---|---|

| Charge Neutralization | Citrulline (Cit) | Replacement of the cationic guanidinium group with a neutral urea group. nih.gov | Decreases α-helix propensity; eliminates positive charge, which can abolish electrostatic interactions with negatively charged targets. nih.gov |

| Side Chain Homologation (Lengthening) | Homoarginine | Insertion of an additional methylene (B1212753) (-CH2-) group into the side chain. | May alter the optimal distance for electrostatic or hydrogen bonding interactions, potentially reducing binding affinity. |

| Side Chain Homologation (Shortening) | Norarginine | Deletion of a methylene (-CH2-) group from the side chain. | Can increase resistance to certain proteases like trypsin; may have minimal effect on membrane permeabilization compared to lysine analogues. nih.gov |

D-Lysine Side Chain Modifications

The D-lysine residue contributes both a positive charge and enzymatic stability to the peptide. nih.gov The length of its side chain is a critical parameter for functionality, influencing everything from secondary structure formation to intermolecular interactions. nih.govntu.edu.tw Studies on helical peptides have demonstrated that the specific side chain length of lysine (four methylene groups) is optimal for certain intra-helical ion-pairing interactions (e.g., Glu-Xaa i, i+3), a capability that is lost when the side chain is shortened by even one methylene group (to ornithine). nih.govntu.edu.tw

In the context of membrane-active peptides, the length of the lysine side chain can significantly impact the peptide's ability to permeabilize bacterial membranes. Research on analogues has shown that decreasing the length of the lysine side chain often necessitates a higher peptide concentration to achieve the same level of membrane permeabilization. nih.gov This suggests that the four-carbon tether of the lysine side chain provides the optimal flexibility and distance for the terminal amino group to engage with membrane components.

The following table details research findings on the effects of modifying the lysine side chain length in various peptide scaffolds.

| Analogue Residue | Number of Methylene Groups | Observed/Predicted Effects on Functionality |

|---|---|---|

| D-Lysine (D-Lys) | 4 | Parent structure; provides enhanced proteolytic stability due to D-configuration. nih.gov Optimal length for specific intra-helical interactions. nih.govntu.edu.tw |

| D-Ornithine (D-Orn) | 3 | Results in a significant loss of specific ion-pairing interactions in helical structures. nih.govntu.edu.tw Can increase stability against trypsin digestion. nih.gov |

| D-2,4-diaminobutyric acid (D-Dab) | 2 | Further reduction in side chain length leads to a higher concentration of peptide being required to induce membrane permeabilization. nih.gov Shows even greater resistance to trypsin hydrolysis. nih.gov |

| D-2,3-diaminopropionic acid (D-Dap) | 1 | Shortest analogue; may result in a near-complete loss of membrane-disrupting activity while conferring maximum resistance to trypsin-like proteases. nih.gov |

These SAR studies underscore the distinct and critical roles of the arginine and D-lysine side chains. Modifications provide a pathway to fine-tune the peptide's biological activity, offering analogues with potentially enhanced stability, selectivity, or altered mechanisms of action.

Molecular Recognition and Binding Interactions of Ala Arg Pro Ala D Lys Amide

Ligand-Receptor Interaction Hypotheses (Based on Related Peptides)

The specificity of Ala-Arg-Pro-Ala-D-Lys-Amide's interaction with its receptor is fundamentally rooted in the chemical properties of its constituent amino acids and the conformation of its peptide backbone.

The positively charged side chains of lysine (B10760008) and arginine are critical determinants of receptor binding and are frequently involved in the initial recognition and anchoring of the peptide to its target. mdpi.comkhanacademy.org At physiological pH, the ε-amino group of D-lysine and the guanidinium (B1211019) group of L-arginine are protonated, rendering them cationic. khanacademy.orgnih.gov These positively charged moieties can form strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, on the receptor surface. mdpi.com

The guanidinium group of arginine, in particular, is noteworthy for its ability to form multiple, spatially oriented hydrogen bonds, and its delocalized positive charge allows for more potent electrostatic interactions compared to the primary amine of lysine. researchgate.net This suggests that the arginine residue in this compound may play a dominant role in the initial, long-range electrostatic attraction to the receptor.

Furthermore, the arginine side chain is known to participate in cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor's binding pocket. rsc.orgrsc.org These interactions, which involve the electrostatic attraction between the cationic guanidinium group and the electron-rich π system of an aromatic ring, can significantly contribute to both the affinity and specificity of the binding event. rsc.orgrsc.org While the lysine side chain can also engage in cation-π interactions, they are generally weaker and more sensitive to the surrounding dielectric medium compared to those involving arginine. rsc.orgrsc.org

Table 1: Key Amino Acid Side Chains and Their Hypothesized Roles in Receptor Binding

| Amino Acid Residue | Side Chain Functional Group | Charge at Physiological pH | Potential Interactions in Receptor Binding |

|---|---|---|---|

| Arginine (Arg) | Guanidinium | Positive | Strong electrostatic interactions, Multiple hydrogen bonds, Cation-π interactions |

| D-Lysine (Lys) | Primary Amino | Positive | Electrostatic interactions, Hydrogen bonds, Weaker cation-π interactions |

The peptide backbone, with its repeating sequence of amide bonds, is not merely a scaffold for the amino acid side chains but an active participant in molecular recognition. nih.gov The amide bond possesses a partial double bond character due to resonance, which results in a planar and rigid structure, restricting the conformational freedom of the peptide. nih.gov This pre-organization can lower the entropic penalty of binding.

The backbone amide groups (N-H) and carbonyl groups (C=O) are excellent hydrogen bond donors and acceptors, respectively. youtube.comresearchgate.net It is highly probable that the backbone of this compound forms a network of hydrogen bonds with complementary groups on the receptor, contributing significantly to the stability and specificity of the complex. acs.orgresearchgate.net Studies involving amide-to-ester mutations in peptide ligands have demonstrated that the removal of a single backbone hydrogen bond can drastically reduce binding affinity, highlighting their critical role. acs.org These hydrogen bonds are often integral to the formation of stable secondary structures, such as β-sheets, between the peptide ligand and its receptor. researchgate.net

Types of Non-Covalent Interactions Governing Binding Affinity

Hydrogen bonds are one of the most crucial interactions for both specificity and affinity in peptide-receptor binding. researchgate.netacs.org In the context of this compound, several types of hydrogen bonds are likely to occur:

Side Chain-Receptor: The side chains of arginine and lysine, with their respective guanidinium and amino groups, can act as hydrogen bond donors to acceptor groups (e.g., carbonyl oxygens) on the receptor. nih.gov

Backbone-Receptor: As previously mentioned, the amide and carbonyl groups of the peptide backbone can form extensive hydrogen bonding networks with the receptor's backbone or side chains. researchgate.netacs.orgresearchgate.net

The directionality and optimal geometry of hydrogen bonds contribute significantly to the high degree of specificity observed in molecular recognition.

Electrostatic interactions are long-range forces that play a pivotal role in guiding the positively charged this compound to its negatively charged receptor binding site.

Salt Bridges: The primary electrostatic interactions are likely to be salt bridges, formed between the cationic side chains of arginine and lysine and anionic residues (aspartate, glutamate) on the receptor. mdpi.com These are strong, charge-charge interactions that are highly dependent on the distance and the dielectric constant of the surrounding environment.

Cation-π Interactions: As discussed, the guanidinium group of arginine is particularly adept at forming cation-π interactions with aromatic residues of the receptor. rsc.orgrsc.org Quantum chemical calculations have shown that the arginine-arene interaction is a blend of electrostatic and dispersion forces and is less weakened by a polar environment compared to the lysine-arene interaction. rsc.orgrsc.org

Table 2: Comparison of Cation-π Interaction Strength

| Interacting Pair | Gas Phase Interaction Energy (kcal/mol) | Interaction Strength in Water | Key Contributing Forces |

|---|---|---|---|

| Lysine-Arene | Stronger | Significantly Weakened | Primarily Electrostatic |

| Arginine-Arene | Weaker | Less Weakened | Electrostatic & Dispersion |

Note: This table presents a qualitative comparison based on published theoretical studies. rsc.orgrsc.org

Although this compound is a charged peptide, hydrophobic interactions also contribute to its binding affinity. The alanine (B10760859) residues, with their nonpolar methyl side chains, can interact with hydrophobic pockets or patches on the receptor surface. khanacademy.org The aliphatic portions of the arginine and lysine side chains can also participate in such interactions. nih.gov

Computational Approaches to Binding Mechanism Elucidation

Computational methods are indispensable tools for exploring the molecular interactions of peptides at an atomic level. For the synthetic pentapeptide this compound, these approaches can provide critical insights into its binding mechanisms with potential biological targets, guiding further experimental studies and rational drug design. The inclusion of a non-natural D-amino acid (D-Lysine) makes computational analysis particularly valuable, as it enhances the peptide's stability against enzymatic degradation, a key therapeutic feature. nih.gov Computational strategies such as molecular docking and binding free energy calculations can illuminate how the peptide's unique sequence and stereochemistry govern its molecular recognition and binding affinity.

Molecular Docking Studies for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, typically a protein). researchgate.net This method evaluates the binding compatibility and estimates the strength of the interaction, often represented as a docking score. For this compound, docking studies would be foundational in identifying and characterizing its interactions with putative biological targets.

The process involves preparing three-dimensional structures of both the peptide ligand and the potential protein receptor. The docking software then samples a vast number of possible conformations and orientations of the peptide within the protein's binding site, calculating the most energetically favorable binding modes. ias.ac.in The results can reveal crucial details about the binding, such as key amino acid residues involved and the types of non-covalent interactions that stabilize the complex.

A peptide with a similar sequence, Ala-Arg-Pro-Ala-Lys-OH, has been studied for its thrombolytic activities, suggesting that proteins involved in the blood coagulation cascade could be putative targets. researchgate.net Therefore, molecular docking could be employed to model the interaction of this compound with targets like thrombin or fibrinogen. The analysis would focus on how the peptide's residues contribute to binding. The cationic side chains of Arginine and Lysine are known to play a vital role in recognizing and binding to anionic surfaces on target proteins through strong electrostatic interactions. nih.govmdpi.com

Table 1: Potential Molecular Interactions of this compound Residues in Docking Studies

| Residue | Type | Potential Interactions | Role in Binding |

| Alanine (Ala) | Nonpolar, Hydrophobic | Hydrophobic interactions, Van der Waals forces | Contributes to binding within hydrophobic pockets of a receptor. |

| Arginine (Arg) | Basic, Positively Charged | Electrostatic interactions (salt bridges), Hydrogen bonds | Key for anchoring the peptide to negatively charged residues on the target protein. nih.gov |

| Proline (Pro) | Nonpolar, Cyclic | Hydrophobic interactions | Introduces a rigid kink in the peptide backbone, influencing the overall conformation for a precise fit into the binding site. |

| D-Lysine (D-Lys) | Basic, Positively Charged | Electrostatic interactions, Hydrogen bonds | Provides an additional positive charge for electrostatic binding and enhances stability against protease degradation. nih.govresearchgate.net |

| C-Terminal Amide | Polar, Uncharged | Hydrogen bonds | Neutralizes the negative charge of the typical C-terminal carboxyl group, potentially altering binding specificity and forming key hydrogen bonds. researchgate.net |

Docking simulations would score the different poses of the peptide based on factors like intermolecular energy and the quality of the geometric fit. The resulting models would highlight the specific hydrogen bonds, salt bridges, and hydrophobic contacts that stabilize the peptide-protein complex, providing a structural hypothesis for the peptide's mechanism of action.

Binding Free Energy Calculations

While molecular docking provides a rapid and valuable qualitative assessment of binding, binding free energy calculations offer a more quantitative and accurate prediction of the binding affinity (ΔG) between a ligand and its receptor. nih.gov These methods are computationally more demanding but can provide a deeper understanding of the thermodynamics driving the molecular recognition process. aps.org

Several methods exist for calculating binding free energy, including endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations, as well as pathway-based methods like umbrella sampling along a potential of mean force (PMF). nsf.govumich.edu These calculations explicitly consider factors such as solvent effects and conformational changes upon binding, which are often simplified in standard docking protocols. aps.org

Applying these methods to the this compound-receptor complex would involve extensive molecular dynamics (MD) simulations. These simulations track the movements of every atom in the system over time, allowing the system to sample numerous conformations. By analyzing these simulations, the free energy difference between the peptide being bound to the protein and being free in solution can be calculated. nih.gov

The final binding free energy (ΔG_bind) is composed of enthalpic (ΔH) and entropic (-TΔS) contributions. The enthalpic term relates to the changes in interaction energies (e.g., electrostatic and van der Waals) upon binding, while the entropic term accounts for changes in the conformational freedom of the peptide, protein, and surrounding solvent molecules. aps.org

Table 2: Illustrative Components of a Binding Free Energy Calculation

| Energy Component | Description | Contribution to Binding Affinity |

| ΔE_vdw | Van der Waals Energy | Favorable (negative) contribution from shape complementarity. |

| ΔE_elec | Electrostatic Energy | Favorable (negative) contribution from interactions between charged and polar groups. |

| ΔG_pol | Polar Solvation Energy | Unfavorable (positive) energy cost of desolvating polar groups to form the complex. |

| ΔG_npol | Nonpolar Solvation Energy | Favorable (negative) contribution from the hydrophobic effect. |

| -TΔS | Conformational Entropy | Unfavorable (positive) energy cost associated with the loss of rotational and translational freedom upon binding. |

| ΔG_bind | Total Binding Free Energy | Sum of all components; a more negative value indicates stronger binding. |

For this compound, these calculations would quantify the precise energetic contributions of the cationic Arginine and D-Lysine residues to the binding affinity. Furthermore, they could elucidate the energetic cost of the conformational restriction imposed by the Proline residue. By comparing the calculated ΔG_bind to experimental values, these computational models can be validated, providing a powerful tool for predicting the effects of future chemical modifications to the peptide. acs.org

Enzymatic Stability and Proteolytic Resistance of Ala Arg Pro Ala D Lys Amide

Resistance to Exopeptidases and Endopeptidases

Ala-Arg-Pro-Ala-D-Lys-Amide is engineered to exhibit significant resistance to both exopeptidases and endopeptidases. Exopeptidases cleave peptide bonds from the ends of a polypeptide chain, whereas endopeptidases cleave within the chain. The stability of this peptide is attributed to the strategic placement of a D-amino acid and a C-terminal amide group.

The presence of Arginine (Arg) and Lysine (B10760008) (Lys) residues would typically make a peptide susceptible to cleavage by trypsin-like serine proteases, which specifically recognize these cationic amino acids. nih.gov However, the incorporation of D-Lysine and C-terminal amidation provides substantial protection against such enzymatic action.

Role of D-Lysine in Enhancing Protease Resistance

The substitution of the naturally occurring L-lysine with its stereoisomer, D-lysine, is a key strategy for increasing the proteolytic resistance of this compound. nih.gov

Proteases are highly specific enzymes that recognize and bind to substrates with a particular three-dimensional conformation. Their active sites are chiral and are configured to accommodate L-amino acids. The introduction of a D-amino acid, such as D-Lysine, disrupts the normal stereochemistry of the peptide backbone at that position.

This alteration prevents the peptide from fitting correctly into the active site of most common proteases. oup.com Consequently, the enzymatic cleavage of the peptide bond adjacent to the D-amino acid is sterically hindered, leading to a significant increase in the peptide's resistance to degradation. nih.govoup.com Studies on other peptides have shown that D-amino acid substitutions can render them resistant to digestion by enzymes like trypsin and chymotrypsin. nih.gov

Effect of C-Terminal Amidation on Enzymatic Degradation

The amidation of the C-terminus, where the typical carboxylic acid group (-COOH) is replaced by an amide group (-CONH2), is another critical modification that enhances the stability of this compound. This modification neutralizes the negative charge at the C-terminus, which can influence its interaction with proteases. plos.org

In Vitro Stability Profiling in Biological Fluids (e.g., Plasma Stability)

While specific in vitro stability data for this compound is not extensively published, the combined effects of D-Lysine incorporation and C-terminal amidation strongly suggest a favorable stability profile in biological fluids such as human plasma. Peptides with these modifications generally exhibit a longer half-life in serum compared to their unmodified counterparts. plos.org

The primary proteases in plasma that are responsible for peptide degradation would be effectively inhibited by the structural features of this compound. The resistance to common serine proteases and carboxypeptidases would lead to a slower rate of clearance and prolonged bioavailability.

Table 1: Predicted Stability of this compound in the Presence of Various Proteases

| Protease Class | Specific Example | Predicted Susceptibility of this compound | Rationale |

| Endopeptidases | |||

| Serine Proteases | Trypsin | Low | D-Lysine at P1 position hinders recognition and cleavage. |

| Chymotrypsin | Low | While not a primary target, D-amino acid presence generally increases resistance. | |

| Exopeptidases | |||

| Aminopeptidases | Leucine aminopeptidase (B13392206) | Moderate | N-terminus is unmodified. |

| Carboxypeptidases | Carboxypeptidase A | Low | C-terminal amidation blocks substrate binding. |

Identification of Potential Degradation Products and Pathways

Given the enhanced stability of this compound, its degradation would be significantly slower than that of an unmodified peptide with the same sequence. However, if degradation were to occur, the most likely pathway would involve cleavage at sites not protected by the D-amino acid or the C-terminal amide.

Potential, albeit slow, degradation could occur via:

Aminopeptidases: Cleavage at the N-terminal Alanine (B10760859).

Endopeptidases: Potential cleavage at the Arg-Pro bond, although this is generally less favored by many proteases.

The primary degradation products would likely be smaller peptide fragments and individual amino acids. For instance, initial cleavage by an aminopeptidase would release Alanine, followed by subsequent degradation of the remaining peptide.

Biological Activities and Mechanisms of Action in Experimental Models

Modulation of Cardiovascular Parameters in Animal Models (e.g., Coronary Blood Flow)

The synthetic peptide Ala-Arg-Pro-Ala-D-Lys-Amide, also referred to in literature as peptide 32, has demonstrated significant activity in modulating cardiovascular parameters in animal models. nih.gov Specifically, its effects on coronary blood flow have been a primary focus of investigation. In studies conducted on anesthetized dogs, the administration of this compound resulted in a notable increase in coronary blood flow. nih.gov

When administered directly into the coronary artery, equimolar amounts of this compound produced a greater increase in blood flow compared to its L-lysine counterpart, fibrinogen peptide 6A. nih.gov Furthermore, intravenous administration of the D-Lys-Amide analogue led to a more pronounced and sustained enhancement of coronary blood flow. nih.gov These findings highlight the peptide's potential as a potent coronary vasodilator in experimental settings.

| Peptide | Administration Route | Observed Effect on Coronary Blood Flow (in anesthetized dogs) | Reference |

|---|---|---|---|

| This compound (Peptide 32) | Intracoronary | Significantly greater increase in blood flow vs. Peptide 6A | nih.gov |

| This compound (Peptide 32) | Intravenous | Greater and longer-lasting increase in blood flow vs. Peptide 6A | nih.gov |

| Fibrinogen Peptide 6A (Ala-Arg-Pro-Ala-Lys) | Intracoronary | Increase in blood flow | nih.gov |

The mechanisms underlying the vasoregulatory effects of this compound appear to be linked to its enhanced stability and prolonged action. A key hypothesis for its superior activity is its resistance to degradation by angiotensin-converting enzyme (ACE). nih.gov ACE is a critical enzyme in the renin-angiotensin system that cleaves various peptides, and resistance to this enzyme would allow the peptide to persist longer in circulation and exert a more sustained effect on the coronary vasculature. nih.govmdpi.com

Further investigations into its mechanism have explored other potential pathways. For instance, studies examined whether the peptide's vasodilatory effect was mediated by histamine (B1213489) release from mast cells, a common mechanism for some vasoactive compounds. nih.gov However, the primary explanation for its enhanced and prolonged effect remains its stability against enzymatic degradation. nih.gov

This compound was developed as an analogue of fibrinogen peptide 6A (P6A), a peptide derived from the degradation of the B-beta chain of fibrinogen known to increase coronary and femoral blood flow. nih.govnih.gov The primary structural difference is the substitution of the L-lysine at the C-terminus of P6A with a D-lysine amide. This modification significantly enhances the peptide's biological activity. nih.gov

The superior, longer-lasting increase in coronary blood flow observed with the D-Lys-Amide analogue is attributed to its resistance to degradation by angiotensin-converting enzyme (ACE). nih.gov The natural L-amino acid configuration of P6A makes it susceptible to cleavage by proteases like ACE, limiting its duration of action. By incorporating a D-amino acid and an amide cap, the modified peptide is protected from this enzymatic breakdown, leading to greater bioavailability and a more sustained vasodilatory effect. nih.gov

Potential Receptor-Mediated Signaling in Relevant Cell Lines (Based on Related Peptides)

While the specific receptor for this compound has not been definitively identified, its structure as a short, cationic peptide allows for inferences based on related molecules. Peptides rich in basic amino acids like arginine and lysine (B10760008) are known to interact with cell membranes and, in many cases, specific receptors to initiate signaling cascades. nih.govnih.gov Many vasoactive peptides exert their effects through G-protein coupled receptors (GPCRs), which are prevalent in the cardiovascular system. ahajournals.orgahajournals.org

The cellular uptake of short, cationic peptides, a class to which this compound belongs, is a well-studied phenomenon. These peptides, often termed cell-penetrating peptides (CPPs), can cross cellular membranes through various mechanisms. nih.govnih.gov The primary pathways are direct translocation and endocytosis. youtube.commdpi.com

Direct Translocation : This energy-independent process involves the peptide directly penetrating the plasma membrane. nih.gov The initial step is an electrostatic interaction between the positively charged arginine and lysine residues of the peptide and the negatively charged components of the cell membrane, such as phospholipids (B1166683) and heparan sulfate (B86663) proteoglycans. nih.govnih.gov This interaction can lead to transient pore formation or membrane destabilization, allowing the peptide to enter the cytoplasm. nih.govuri.edu

Endocytosis : This is an energy-dependent process where the peptide is engulfed by the cell membrane to form intracellular vesicles. nih.govmdpi.com Several endocytic pathways may be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govmdpi.com The specific pathway can depend on the peptide's concentration, sequence, and the cell type. nih.gov

The presence of both arginine and the hydrophobic amino acids alanine (B10760859) and proline in this compound suggests that both electrostatic and hydrophobic interactions could drive its cellular uptake. uri.edusci-hub.mk

| Uptake Mechanism | Description | Key Characteristics | Relevant Peptide Features |

|---|---|---|---|

| Direct Translocation | Energy-independent direct crossing of the plasma membrane. | Can occur at low temperatures; involves transient membrane destabilization or pore formation. nih.gov | High positive charge (Arginine, Lysine); Hydrophobicity. uri.edu |

| Endocytosis | Energy-dependent uptake via vesicle formation. | Inhibited at low temperatures; involves pathways like macropinocytosis or clathrin-mediated endocytosis. nih.gov | Peptide sequence and structure; interaction with cell surface receptors or proteoglycans. nih.gov |

Assuming this compound interacts with a cell surface receptor, such as a GPCR, it would likely trigger established downstream signaling cascades common to other vasoactive peptides. mdpi.comahajournals.org For example, binding of peptides like Angiotensin-(1-7) or natriuretic peptides to their respective receptors can activate pathways leading to vasodilation. mdpi.comnih.gov

A potential cascade could involve:

Receptor Activation : The peptide binds to a GPCR on endothelial or smooth muscle cells.

G-Protein Coupling : The activated receptor couples to an intracellular G-protein (e.g., Gαs or Gαq). ahajournals.orgahajournals.org

Second Messenger Production : This leads to the production of second messengers. Activation of Gαs would stimulate adenylyl cyclase to produce cyclic AMP (cAMP), while Gαq would activate phospholipase C, leading to the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium. ahajournals.orgahajournals.org Alternatively, signaling could mirror that of natriuretic peptides, increasing cyclic GMP (cGMP) levels. nih.govresearchgate.net

Kinase Activation : These second messengers activate protein kinases such as Protein Kinase A (PKA) or Protein Kinase G (PKG). nih.gov

Physiological Response : These kinases phosphorylate target proteins, such as ion channels or enzymes like endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production, smooth muscle relaxation, and vasodilation. mdpi.comahajournals.org

Broader Biological Activity Spectrum in In Vitro Systems (If Supported by General Peptide Research)

Based on its amino acid composition and structure, this compound may possess other biological activities that could be explored in in vitro systems.

Potential Antimicrobial Activity : The peptide contains both arginine and lysine, which are cationic residues fundamental to the activity of many antimicrobial peptides (AMPs). nih.govd-nb.info These residues facilitate interaction with and disruption of negatively charged bacterial membranes. nih.gov The presence of hydrophobic residues also contributes to the membrane-disrupting capabilities of many AMPs. acs.org Therefore, it is plausible that this peptide could exhibit antimicrobial properties against various bacterial strains.

Potential ACE-Inhibitory Activity : Bioactive peptides derived from food sources often exhibit angiotensin-converting enzyme (ACE) inhibitory activity. nih.govscielo.br The presence of a proline residue at the C-terminal penultimate position is a common feature in potent ACE-inhibitory peptides. mdpi.com Although this compound was designed for ACE resistance, its core sequence (Ala-Arg-Pro) could still possess an affinity for the active site of ACE or other proteases, suggesting a potential for competitive inhibition if studied in isolated enzyme assays.

Potential Thrombolytic Activity : The parent compound, Fibrinogen Peptide 6A, has been investigated for thrombolytic activities. nih.gov Studies have shown that the Pro-Ala-Lys sequence within P6A is important for this function. nih.gov It is conceivable that the modified analogue could retain or even have altered activity in in vitro models of fibrinolysis.

Antimicrobial Activity Studies (in experimental models)

The antimicrobial potential of peptides like this compound is largely attributed to their cationic nature, conferred by amino acids such as Arginine (Arg) and Lysine (Lys). nih.gov These positively charged residues are crucial for the initial electrostatic interaction with the negatively charged membranes of microbial cells. nih.govmdpi.com

Studies on various arginine- and lysine-rich antimicrobial peptides (AMPs) have elucidated a common mechanism of action. The presence of Arg, with its guanidinium (B1211019) group, can promote strong interactions with the phosphodiester groups in the phospholipid headgroups of bacterial membranes. nih.gov This interaction is often a key factor in the peptide's ability to disrupt the membrane and induce cell death. Research comparing peptides rich in arginine versus those rich in lysine has often found that arginine-containing peptides exhibit higher levels of antibacterial activity. nih.govnih.gov For instance, studies on Trp-rich AMPs showed that Arg-to-Lys mutations were generally correlated with a decrease in activity against E. coli. nih.gov

The proposed mechanism often involves the perturbation and permeabilization of the cell membrane, although some peptides may also interact with intracellular components like DNA. nih.gov Analogs of American oyster defensin (B1577277) (AOD), which are rich in arginine, have demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. nih.gov Similarly, lysine- and tryptophan-rich peptides have shown significant antifungal activity against pathogens like Candida albicans, with evidence suggesting they can bind to fungal RNA as an intracellular target after translocation into the cell. nih.govsigmaaldrich.comresearchgate.net The inclusion of D-amino acids, such as the D-Lysine in this compound, is a known strategy to increase the peptide's stability against degradation by bacterial proteases.

Table 1: Antimicrobial Activity of Related Cationic Peptides This table summarizes findings from experimental models on peptides with similar structural characteristics (Arg- and/or Lys-rich) to illustrate the potential antimicrobial profile.

| Peptide/Analog | Target Organism | Observed Effect | Reference |

| Arg-Rich AOD Analogs (A3, A4) | Gram-positive & Gram-negative bacteria, Candida albicans | Potent antimicrobial activity; membrane permeabilization and interaction with intracellular components. | nih.gov |

| Trp-Rich Peptides (Arg-containing) | Escherichia coli | Higher antimicrobial activity compared to Lys-containing counterparts; correlates with inner membrane disruption. | nih.gov |

| Lysine-Tryptophan Peptides (KW4) | Candida albicans (including fluconazole-resistant strain) | Strong antifungal and antibiofilm activity; binds to fungal RNA. | nih.govresearchgate.net |

| Palmitoylated Lysine-Rich Tripeptides | E. coli (Gram-negative), Gram-positive bacteria | Demonstrated antimicrobial activity. | acs.org |

Anti-nociceptive Mechanisms (in experimental models)

The potential for peptides to modulate pain signaling pathways has been a significant area of research. nih.gov While direct studies on the anti-nociceptive mechanisms of this compound are not detailed in the available literature, the effects of its constituent amino acids, particularly L-lysine, have been explored.

Experimental models suggest that L-lysine may possess analgesic properties. nih.gov Its mechanisms are thought to involve the modulation of key neurotransmitter systems. nih.govresearchgate.net Research points to a potential interaction with serotonin (B10506) (5-HT) pathways; repeated administration of L-lysine in rats was associated with an increase in 5-HT levels in the prefrontal cortex and hippocampus, suggesting a decrease in 5-HT degradation. researchgate.net Furthermore, L-lysine has been investigated for its role as an inhibitor of NMDA receptors, which are critical in the transmission of pain signals in the spinal dorsal horn. nih.gov